[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride
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Overview
Description
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride is an organic compound with the molecular formula C17H20ClNO2. It is a hydrochloride salt form of a phenylmethanone derivative, which is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride typically involves the reaction of 4-hydroxybenzophenone with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylmethanone derivatives.
Scientific Research Applications
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [4-[2-(Diethylamino)ethoxy]phenyl]-phenylmethanone
- [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanol
- [4-[2-(Dimethylamino)ethoxy]phenyl]-phenylacetonitrile
Uniqueness
[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
95825-80-2 |
---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)12-13-20-16-10-8-15(9-11-16)17(19)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
JNYHIAQFDCHKST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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